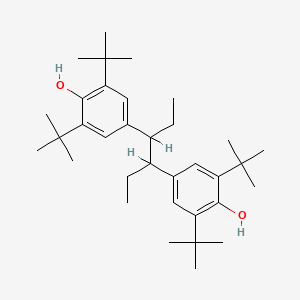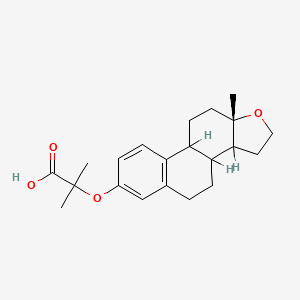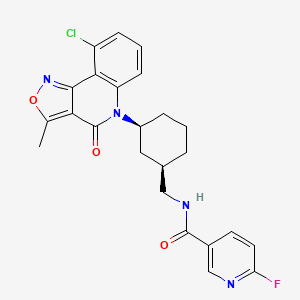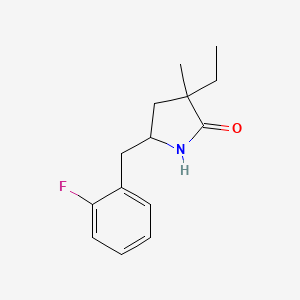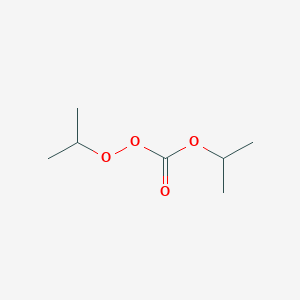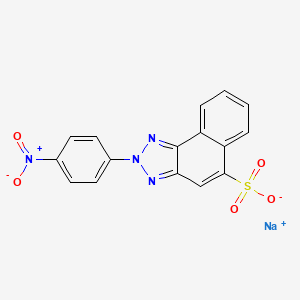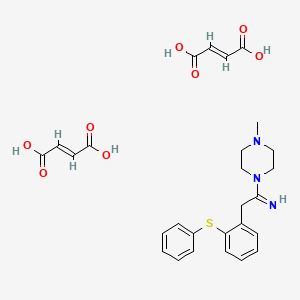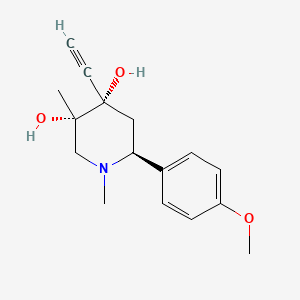
trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol: is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of multiple functional groups, including methyl, ethynyl, and methoxyphenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The ethynyl, methyl, and methoxyphenyl groups can be introduced through various substitution reactions, often using reagents like alkyl halides, acetylene derivatives, and phenol derivatives.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Optimizing Reaction Conditions: Finding the best temperature, pressure, and solvent conditions to maximize yield and purity.
Automation and Continuous Flow Processes: Utilizing modern techniques to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-4-ethynyl-6-phenylpiperidine: Lacks the methoxy group.
1,3-Dimethyl-4-ethynyl-6-(4-hydroxyphenyl)piperidine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol may confer unique chemical and biological properties, such as altered reactivity or binding affinity.
Eigenschaften
CAS-Nummer |
120729-74-0 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
(3S,4S,6S)-4-ethynyl-6-(4-methoxyphenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C16H21NO3/c1-5-16(19)10-14(17(3)11-15(16,2)18)12-6-8-13(20-4)9-7-12/h1,6-9,14,18-19H,10-11H2,2-4H3/t14-,15-,16+/m0/s1 |
InChI-Schlüssel |
PSZNYNIWWBSFKB-HRCADAONSA-N |
Isomerische SMILES |
C[C@@]1(CN([C@@H](C[C@@]1(C#C)O)C2=CC=C(C=C2)OC)C)O |
Kanonische SMILES |
CC1(CN(C(CC1(C#C)O)C2=CC=C(C=C2)OC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


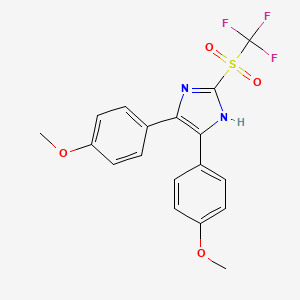
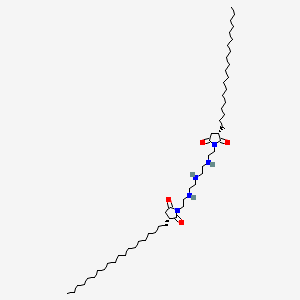
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
